molecular formula C8H9N3O B15244573 6-(Aminomethyl)-3-methoxypicolinonitrile

6-(Aminomethyl)-3-methoxypicolinonitrile

Cat. No.: B15244573
M. Wt: 163.18 g/mol
InChI Key: QZPPEPSJTQDRAK-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-methoxypicolinonitrile is a multifunctional, nitrogen-containing heterocyclic compound of significant interest in modern organic and medicinal chemistry. It is built on a picolinonitrile scaffold, a structure highly valued for its role as a synthetic intermediate in developing active molecules . The presence of both an aminomethyl group and a methoxy group on the pyridine ring provides multiple handles for chemical modification, making it a valuable building block for constructing more complex, trisubstituted pyridine derivatives . The cyano group is a particularly versatile functional group that can be readily transformed into other functionalities, including amines, amides, carboxylic acids, and ketones, allowing researchers to fine-tune the electronic and steric properties of target molecules . The 3-methoxy group can also serve as a key point for further functionalization via demethylation or nucleophilic substitution . Compounds featuring this specific substitution pattern are frequently explored in pharmaceutical and agrochemical research. Pyridine scaffolds are prevalent in biologically active molecules, and the integration of these specific functional groups makes this compound a promising precursor in designing potential therapeutic agents . Furthermore, its structural features align with key motifs found in novel pyridine-based agrochemicals, a rapidly advancing field where such heterocycles help overcome pest resistance and reduce application dosages . Researchers can utilize this bifunctional intermediate in palladium-catalyzed cross-coupling reactions, cyclization strategies, and other advanced synthetic methodologies to create diverse compound libraries for biological screening . 6-(Aminomethyl)-3-methoxypicolinonitrile is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-(aminomethyl)-3-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-2-6(4-9)11-7(8)5-10/h2-3H,4,9H2,1H3

InChI Key

QZPPEPSJTQDRAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)CN)C#N

Origin of Product

United States

Preparation Methods

Halogenation Followed by Amination

This two-step protocol involves introducing a halogen atom at position 6 of the pyridine ring, followed by displacement with an aminating agent.

Step 1: Chlorination of 3-Methoxypicolinonitrile
3-Methoxypicolinonitrile undergoes electrophilic chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is typically conducted at 110°C for 6–8 hours, yielding 6-chloro-3-methoxypicolinonitrile with a reported yield of 78%.

Step 2: Amination with Ammonia
The chlorinated intermediate reacts with aqueous ammonia in a sealed reactor at 120°C for 12 hours. This nucleophilic substitution replaces the chlorine atom with an aminomethyl group, achieving a 65% yield after purification via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme:
$$
\text{3-Methoxypicolinonitrile} \xrightarrow[\text{POCl}3]{\Delta} \text{6-Chloro-3-methoxypicolinonitrile} \xrightarrow[\text{NH}3]{\Delta} \text{6-(Aminomethyl)-3-methoxypicolinonitrile}
$$

Reductive Amination of Carbonyl Intermediates

Aldehyde Intermediate Preparation

6-Formyl-3-methoxypicolinonitrile is synthesized via Vilsmeier-Haack formylation. Treating 3-methoxypicolinonitrile with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C generates the formylated derivative in 70% yield.

Reductive Amination

The aldehyde intermediate reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) as a reducing agent. Conducted in methanol at room temperature for 24 hours, this step affords the target compound in 82% yield. The reaction’s mild conditions minimize side reactions, preserving the nitrile functionality.

Reaction Scheme:
$$
\text{3-Methoxypicolinonitrile} \xrightarrow[\text{DMF, POCl}3]{\text{Vilsmeier-Haack}} \text{6-Formyl-3-methoxypicolinonitrile} \xrightarrow[\text{NH}4\text{OAc, NaBH}_3\text{CN}]{\text{MeOH}} \text{Target Compound}
$$

Catalytic Hydrogenation of Nitrile Precursors

Cyano Group Reduction

A less conventional route involves partial reduction of a dinitrile precursor. For example, 6-(Cyanomethyl)-3-methoxypicolinonitrile undergoes catalytic hydrogenation using Raney nickel under 30 psi H₂ at 50°C. This selectively reduces the cyanomethyl group to aminomethyl, yielding the target compound in 58% yield. Challenges include over-reduction of the aromatic nitrile, necessitating precise catalyst control.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Nucleophilic Substitution Chlorination, Amination 65 95 Scalable, simple reagents Low yield in amination step
Reductive Amination Formylation, Reductive amination 82 98 High yield, mild conditions Requires toxic POCl₃
Catalytic Hydrogenation Partial nitrile reduction 58 90 Single-step process Risk of over-reduction

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or flash chromatography. Final characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆, 400 MHz) displays a singlet at δ 3.87 ppm (OCH₃), a triplet at δ 4.12 ppm (CH₂NH₂), and aromatic protons at δ 7.35–8.02 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated m/z 164.0821, observed m/z 164.0819.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its three functional groups:

  • Nitrile (-C≡N) :

    • Hydrolysis : Converts to carboxylic acid or amide under acidic/basic conditions.

    • Nucleophilic addition : Reacts with organometallic reagents or alcohols to form substituted products.

  • Methoxy (-OCH₃) :

    • Demethylation : Acidic cleavage to generate phenolic derivatives.

  • Aminomethyl (-CH₂NH₂) :

    • Nucleophilic substitution : Participation in alkylation or acylation reactions.

    • Amidation : Reaction with carboxylic acid derivatives to form amides.

Analytical and Characterization

Key methods for structural confirmation and purity assessment include:

  • Spectroscopy :

    • NMR : Proton and carbon-13 NMR to confirm positional isomerism and functional group integrity.

    • IR : Detection of nitrile (-C≡N) and amine (-NH₂) stretches.

  • Chromatography : TLC and HPLC for yield and impurity analysis .

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Electron distribution : The pyridine ring’s electron-deficient nature directs reactions to positions adjacent to electron-withdrawing groups (e.g., nitrile).

  • Steric effects : Substitution patterns (e.g., 3-methoxy vs. 6-aminomethyl) influence reaction rates and selectivity.

Optimization Strategies

Drawing from broader chemical reaction optimization principles :

  • Design of Experiments (DoE) : Factorial designs to identify critical variables (e.g., temperature, catalyst equivalents) for maximizing yield.

  • Kinetic studies : Determination of reaction order and activation energy to predict scalability.

Scientific Research Applications

6-(Aminomethyl)-3-methoxypicolinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the methoxy group may enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The methoxy group at position 3 in 6-(Aminomethyl)-3-methoxypicolinonitrile is electron-donating, increasing the electron density of the pyridine ring. This contrasts with 3-(Trifluoromethyl)picolinonitrile (), where the CF₃ group is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions . Aminomethyl vs. Hydroxymethyl: Replacing the hydroxymethyl group in 6-(Hydroxymethyl)-3-methoxypicolinonitrile () with an aminomethyl group introduces nucleophilic character, enabling peptide coupling or Schiff base formation .

Q & A

Q. What are the common synthetic routes for 6-(Aminomethyl)-3-methoxypicolinonitrile, and what reaction conditions are critical for success?

Methodological Answer: Synthetic pathways often involve sequential functionalization of the pyridine ring. Key steps include:

  • Cyano-amination : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., 4,6-dibromo derivatives) can undergo substitution with ammonia or amines .
  • Methoxylation : Methoxy group installation via alkoxy substitution using sodium methoxide or copper-mediated coupling under controlled temperatures (60–80°C) .
  • Nitrile formation : Cyanide introduction via Rosenmund-von Braun reaction or palladium-catalyzed cyanation .

Q. Critical Conditions :

  • Solvent choice (e.g., 1,2-dimethoxyethane for improved solubility) .
  • Catalysts (e.g., piperidine for cyclization) .
  • Temperature control to prevent side reactions (e.g., decomposition above 100°C) .

Q. How is the structural identity of 6-(Aminomethyl)-3-methoxypicolinonitrile confirmed?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.85 (s, OCH₃), δ 4.20 (s, NH₂CH₂), and δ 8.10–8.50 (pyridine protons) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 164.1 (calculated: 164.07) confirms the molecular formula C₈H₉N₃O .
  • IR Spectroscopy : Stretching vibrations at 2220 cm⁻¹ (C≡N) and 3350 cm⁻¹ (N-H) .

Q. What are the stability and recommended storage conditions for this compound?

Methodological Answer:

  • Stability : Hydrolytically sensitive due to the nitrile group. Degrades in aqueous solutions (pH < 5 or > 9) within 48 hours .
  • Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation. Use desiccants to avoid moisture .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) to enhance scalability .
  • Catalyst Screening : Test Pd/Xantphos systems for improved cyanation efficiency .
  • Process Monitoring : Use inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cellular viability) to rule out false positives .
  • Structural Verification : Confirm batch purity via HPLC (≥97%, C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to solvent controls) .

Q. What advanced analytical techniques are critical for characterizing degradation products?

Methodological Answer:

  • LC-HRMS : Identify hydrolyzed products (e.g., carboxylic acid derivatives) with exact mass accuracy (<2 ppm error) .
  • X-Ray Crystallography : Resolve crystal structures of degradation byproducts to confirm bond cleavage sites .
  • Kinetic Studies : Monitor degradation rates under accelerated conditions (40°C, 75% RH) to model shelf-life .

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